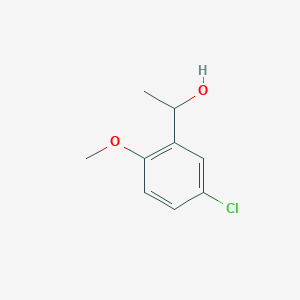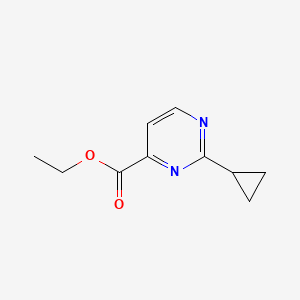![molecular formula C5H2ClN3S B1427139 4-Chloroisothiazolo[5,4-D]pyrimidine CAS No. 1483065-60-6](/img/structure/B1427139.png)
4-Chloroisothiazolo[5,4-D]pyrimidine
Vue d'ensemble
Description
4-Chloroisothiazolo[5,4-D]pyrimidine is a chemical compound with the molecular formula C5H2ClN3S and a molecular weight of 171.61 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 4-Chloroisothiazolo[5,4-D]pyrimidine is 1S/C5H2ClN3S/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H . This indicates the presence of chlorine, nitrogen, and sulfur atoms in the compound.Physical And Chemical Properties Analysis
4-Chloroisothiazolo[5,4-D]pyrimidine is a pale-yellow to yellow-brown solid . It has a molecular weight of 171.61 . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
-
Pharmaceutical Research
- 4-Chloroisothiazolo[5,4-D]pyrimidine is often used as a structural element of a wide range of compounds active against diverse molecular targets . It has been used in the development of potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .
- The most common method for the synthesis of oxazolo[5,4-D]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .
- The results of these studies have shown that 4-Chloroisothiazolo[5,4-D]pyrimidine derivatives can have significant biological activity, making them of interest in pharmaceutical research .
-
Cancer Research
- In a study, novel oxazolo[5,4-D]pyrimidine derivatives were designed, synthesized, and evaluated in vitro for their cytotoxic activity against a panel of four human cancer cell lines .
- The methods of application involved the synthesis of the oxazolo[5,4-D]pyrimidine derivatives and their subsequent testing in vitro .
- The outcomes of these studies are not specified in the source, but the implication is that some of the derivatives showed promising results .
-
Antibacterial Research
- A study synthesized a series of thiazolo[5,4-D]pyrimidine derivatives and evaluated them for their antibacterial activities .
- The methods of application involved the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF, which gave 5-chloro-7-methylthiazolo[5,4-D]pyrimidine-2 (3 H)-thione. This was then alkylated at the sulfur atom with various alkyl halides .
- The outcomes of these studies are not specified in the source, but the implication is that some of the derivatives showed promising results .
-
Antiproliferative Research
- A series of thiazolo[5,4-D]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines .
- The methods of application involved the synthesis of the thiazolo[5,4-D]pyrimidine derivatives and their subsequent testing in vitro .
- Among them, compound 7i exhibited potent inhibition against human gastric cancer cells MGC-803 and HGC-27 with IC50 values of 4.64 and 5.07 μM, respectively .
-
Antifungal Research
- A study synthesized a series of thiazolo[5,4-D]pyrimidine derivatives and evaluated them for their antifungal activities .
- The methods of application involved the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF, which gave 5-chloro-7-methylthiazolo[5,4-D]pyrimidine-2 (3 H)-thione. This was then alkylated at the sulfur atom with various alkyl halides .
- The outcomes of these studies are not specified in the source, but the implication is that some of the derivatives showed promising results .
-
Chemical Research
- 4-Chloroisothiazolo[5,4-D]pyrimidine is often used as a structural element of a wide range of compounds active against diverse molecular targets . It has been used in the development of potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .
- The most common method for the synthesis of oxazolo[5,4-D]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .
- The results of these studies have shown that 4-Chloroisothiazolo[5,4-D]pyrimidine derivatives can have significant biological activity, making them of interest in chemical research .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-[1,2]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMHDRDXGUTFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroisothiazolo[5,4-D]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1427056.png)
![2-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1427057.png)

![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)

![(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate](/img/structure/B1427066.png)


![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)




![1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1427078.png)